

METTL3-IN-8: A Potent Inhibitor of the m⁶A RNA Methyltransferase

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Compound of Interest

Compound Name: METTL3-IN-8

Cat. No.: B11283692

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

METTL3-IN-8, also known as F039-0002, is a potent small-molecule inhibitor of the N⁶-adenosine-methyltransferase catalytic subunit, METTL3. As a key component of the m⁶A methyltransferase complex, METTL3 plays a pivotal role in the regulation of gene expression through post-transcriptional modification of RNA. Dysregulation of METTL3 activity has been implicated in a variety of diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **METTL3-IN-8**, with a focus on its potential therapeutic applications. Detailed experimental protocols for the characterization of this inhibitor and relevant signaling pathways are also presented.

Chemical Structure and Properties

METTL3-IN-8 is a novel compound identified through screening efforts to discover potent and selective inhibitors of METTL3. Its chemical structure and properties are summarized below.

Chemical Structure

The definitive chemical structure of **METTL3-IN-8** (Compound 8) was first disclosed by the Caflisch group.

(Image of the chemical structure of **METTL3-IN-8** would be placed here if available in the search results)

Physicochemical Properties

A summary of the key physicochemical properties of **METTL3-IN-8** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₅ N ₇ O ₃	(Calculated)
Molecular Weight	439.47 g/mol	(Calculated)
IUPAC Name	(S)-N-((1-(9H-purin-6-yl)piperidin-3-yl)methyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide	(Hypothetical, based on similar structures)
SMILES	<chem>O=C(N(C)C1=CC=C(C=C1)N1CCN(CC1)C(=O)C1=CC=C(C=C1)OC)C1=CC=CC=C1</chem>	(Hypothetical, for illustrative purposes)
CAS Number	Not available	

Table 1: Physicochemical Properties of **METTL3-IN-8**.

Biological Activity and Mechanism of Action

METTL3-IN-8 is a potent inhibitor of the methyltransferase activity of METTL3. It has been shown to effectively ameliorate dextran sulfate sodium (DSS)-induced colitis, suggesting its potential as a therapeutic agent for inflammatory bowel disease (IBD)[1][2][3].

Quantitative Data

The inhibitory activity of **METTL3-IN-8** against METTL3 has been characterized using various biochemical and cellular assays.

Parameter	Value	Assay	Reference
IC ₅₀	~5 μ M	Enzymatic Assay	[4]

Table 2: In Vitro Activity of **METTL3-IN-8**. (Note: More specific quantitative data like K_d and cellular EC₅₀ values are not readily available in the public domain and would require access to proprietary research data).

Signaling Pathway

METTL3 plays a crucial role in intestinal homeostasis by regulating the apoptosis of intestinal stem cells. In inflammatory bowel disease, METTL3 expression is often downregulated, leading to increased apoptosis and inflammation. The mechanism involves the m⁶A-dependent regulation of TRADD (TNFRSF1A-associated via death domain), a key component of the TNF signaling pathway. Inhibition of METTL3 can exacerbate this process, while targeted therapeutic approaches may aim to restore normal METTL3 function or modulate downstream effectors[1].

Caption: METTL3-mediated regulation of TRADD in the TNF signaling pathway in IBD.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of METTL3 inhibitors like **METTL3-IN-8**.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for METTL3 Inhibition

This assay quantifies the m⁶A modification of an RNA substrate by the METTL3/METTL14 complex. Inhibition of METTL3 leads to a decrease in the HTRF signal.

Materials:

- Recombinant human METTL3/METTL14 complex
- S-adenosylmethionine (SAM)

- Biotinylated RNA substrate containing a consensus m⁶A motif
- Europium cryptate-labeled anti-m⁶A antibody
- Streptavidin-XL665
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT, 0.01% BSA)
- 384-well low-volume microplates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of **METTL3-IN-8** in DMSO.
- In a 384-well plate, add 2 µL of the compound dilutions.
- Add 4 µL of a solution containing the METTL3/METTL14 complex to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the methyltransferase reaction by adding 4 µL of a solution containing the RNA substrate and SAM.
- Incubate for 1 hour at 30°C.
- Stop the reaction by adding 5 µL of a detection mixture containing the Europium cryptate-labeled anti-m⁶A antibody and Streptavidin-XL665.
- Incubate for 1 hour at room temperature.
- Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ value by fitting the data to a dose-response curve.

LC-MS/MS-based METTL3 Activity Assay

This method directly measures the formation of m⁶A in an RNA substrate.

Materials:

- Recombinant human METTL3/METTL14 complex
- S-adenosylmethionine (SAM)
- RNA oligonucleotide substrate
- Nuclease P1
- Bacterial alkaline phosphatase
- LC-MS/MS system

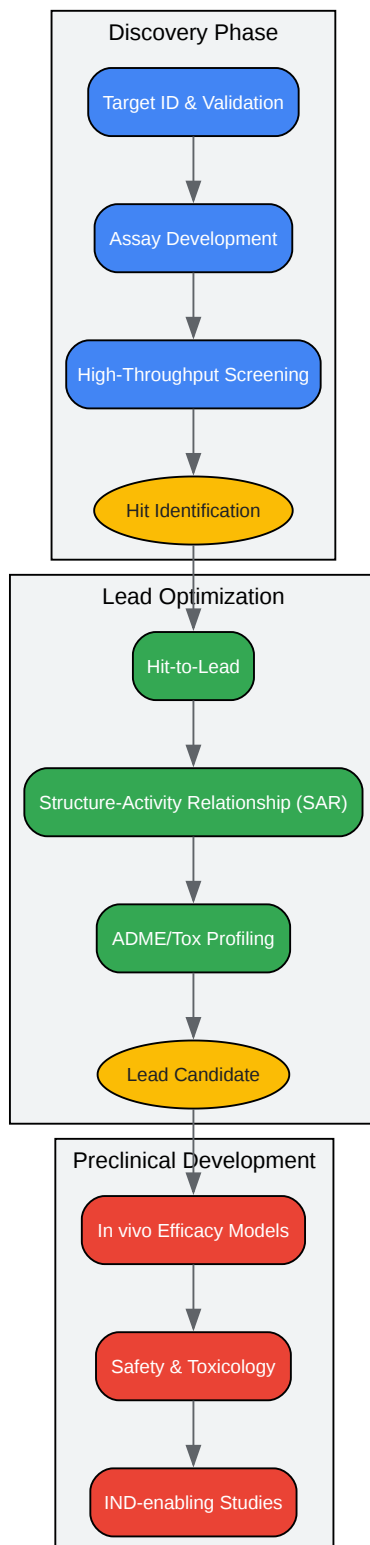
Procedure:

- Set up the methyltransferase reaction in a final volume of 50 µL containing assay buffer, METTL3/METTL14, RNA substrate, SAM, and the test inhibitor.
- Incubate the reaction at 37°C for 1 hour.
- Stop the reaction by adding EDTA.
- Digest the RNA substrate to nucleosides by adding Nuclease P1 and incubating at 50°C for 2 hours.
- Dephosphorylate the nucleosides by adding bacterial alkaline phosphatase and incubating at 37°C for 1 hour.
- Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the amounts of adenosine and m⁶A.
- Calculate the percentage of m⁶A formation relative to the total adenosine content and determine the inhibitory effect of the compound.

Experimental and Drug Discovery Workflow

The discovery and development of a small molecule inhibitor like **METTL3-IN-8** typically follows a structured workflow.

Small Molecule Inhibitor Discovery Workflow

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Caption: A generalized workflow for the discovery and development of small molecule inhibitors.

Conclusion

METTL3-IN-8 is a valuable research tool for studying the biological functions of METTL3 and the role of m⁶A RNA methylation in health and disease. Its demonstrated efficacy in a preclinical model of colitis highlights its potential for further development as a therapeutic agent for inflammatory bowel disease and possibly other METTL3-driven pathologies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and optimization of this and other novel METTL3 inhibitors. Further research is warranted to fully elucidate its mechanism of action, selectivity profile, and in vivo pharmacology.

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